An In-depth Technical Guide to 2-(4,6-Dichloropyrimidin-5-yl)acetic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(4,6-Dichloropyrimidin-5-yl)acetic acid: Properties, Synthesis, and Applications
Introduction
2-(4,6-Dichloropyrimidin-5-yl)acetic acid, with CAS Number 933702-89-7, is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2][3][4][5][6] Its di-chloropyrimidine core, functionalized with an acetic acid moiety, offers a versatile scaffold for the synthesis of complex molecules, particularly in the realm of drug discovery. The strategic placement of two reactive chlorine atoms allows for selective nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of diverse molecular libraries. This guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis protocol, reactivity, and potential applications of this important research chemical, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
While extensive experimental data for 2-(4,6-Dichloropyrimidin-5-yl)acetic acid is not widely published, its properties can be reliably inferred from its structure and data available for closely related analogues.
Structure and Identification
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Chemical Name: 2-(4,6-Dichloropyrimidin-5-yl)acetic acid
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Molecular Formula: C₆H₄Cl₂N₂O₂[1]
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Molecular Weight: 207.01 g/mol [2]
Physicochemical Data (Predicted and Inferred)
The following table summarizes the key physicochemical properties. It is important to note that much of this data is predicted or inferred from structurally similar compounds due to the limited availability of direct experimental measurements.
| Property | Value | Source/Basis |
| Melting Point | >250 °C (decomposes) | Inferred from N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide (>251°C dec.) |
| Boiling Point | Not available | Likely decomposes before boiling at atmospheric pressure. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF), and alcohols (e.g., methanol, ethanol). Limited solubility in water and non-polar organic solvents. | General solubility characteristics of pyrimidine carboxylic acids. |
| pKa | ~3.5 - 4.5 (for the carboxylic acid) | Estimated based on substituted acetic acids. |
| XlogP | 1.6 | Predicted by computational models. |
Synthesis Protocol
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of 2-(4,6-Dichloropyrimidin-5-yl)acetic acid.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(4,6-Dihydroxypyrimidin-5-yl)acetic acid (Precursor)
The synthesis of the dihydroxy precursor can be achieved through the condensation of an appropriate malonic ester derivative with guanidine.
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Reaction Setup: To a solution of sodium ethoxide in ethanol, add diethyl malonate (or a suitable derivative) and guanidine hydrochloride.
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Reaction Conditions: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the pH is adjusted with an acid (e.g., acetic acid) to precipitate the product.[7] The solid is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and dried under vacuum to yield 2-(4,6-dihydroxypyrimidin-5-yl)acetic acid.
Step 2: Chlorination to 2-(4,6-Dichloropyrimidin-5-yl)acetic acid
This step involves the conversion of the hydroxyl groups to chlorine atoms using a standard chlorinating agent.
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Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend 2-(4,6-dihydroxypyrimidin-5-yl)acetic acid in an excess of phosphorus oxychloride (POCl₃). A tertiary amine, such as N,N-dimethylaniline, can be added as a catalyst.[8]
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Reaction Conditions: The mixture is heated to reflux (typically around 100-110 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
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Work-up and Isolation: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The precipitated solid is collected by filtration, washed thoroughly with cold water to remove any remaining acids, and then dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification to yield the final product, 2-(4,6-Dichloropyrimidin-5-yl)acetic acid.[9]
Spectroscopic Characterization (Predicted)
The structural confirmation of 2-(4,6-Dichloropyrimidin-5-yl)acetic acid would rely on standard spectroscopic techniques. The following are predicted spectral data based on its structure and analysis of similar compounds.
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | 12.0 - 13.0 | Broad singlet | - |
| -CH₂- | ~3.8 | Singlet | - |
| Pyrimidine C2-H | ~8.8 | Singlet | - |
Solvent: DMSO-d₆
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -COOH | ~170 |
| C4, C6 | ~160 |
| C2 | ~155 |
| C5 | ~120 |
| -CH₂- | ~35 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 | O-H stretch (broad, carboxylic acid) |
| ~1710 | C=O stretch (carboxylic acid) |
| 1500-1600 | C=N and C=C stretches (pyrimidine ring) |
| ~1100-1300 | C-Cl stretch |
Mass Spectrometry
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Molecular Ion (M⁺): m/z ≈ 206 (with characteristic isotopic pattern for two chlorine atoms).
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High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition of C₆H₄Cl₂N₂O₂.
Reactivity and Chemical Behavior
The chemical reactivity of 2-(4,6-Dichloropyrimidin-5-yl)acetic acid is dominated by the two chlorine substituents on the pyrimidine ring. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), a reaction of paramount importance in the synthesis of functionalized pyrimidines for drug discovery.
Caption: General reactivity of 2-(4,6-Dichloropyrimidin-5-yl)acetic acid in SNAr reactions.
The two chlorine atoms at the C4 and C6 positions exhibit differential reactivity, which can often be exploited for selective functionalization. Generally, the C4 position is more activated towards nucleophilic attack than the C6 position, although this can be influenced by the nature of the nucleophile and the reaction conditions.[10] Common nucleophiles used in SNAr reactions with dichloropyrimidines include amines, alcohols, and thiols. This reactivity allows for the sequential introduction of different substituents, leading to a wide array of derivatives.
Applications in Drug Discovery
The dichloropyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds. The presence of the acetic acid side chain in 2-(4,6-Dichloropyrimidin-5-yl)acetic acid provides an additional handle for further chemical modifications, such as amide bond formation.
Intermediate for DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[11] Several DPP-4 inhibitors feature a pyrimidine core. The structure of 2-(4,6-Dichloropyrimidin-5-yl)acetic acid makes it an attractive starting material for the synthesis of novel DPP-4 inhibitors through the displacement of the chlorine atoms with appropriate amine-containing fragments.
Precursor for Antiviral Agents
Pyrimidine derivatives are fundamental components of nucleosides and have been extensively explored in the development of antiviral drugs.[12] The 2-(4,6-Dichloropyrimidin-5-yl)acetic acid scaffold can be elaborated into purine isosteres or other heterocyclic systems that mimic natural nucleobases, leading to potential inhibitors of viral polymerases or other key viral enzymes. For instance, related 2-amino-4,6-dichloropyrimidine derivatives have been used in the synthesis of compounds with activity against herpes simplex virus and influenza virus.[13]
Safety and Handling
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General Hazards: Assumed to be harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.
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Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.
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Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong acids.
Conclusion
2-(4,6-Dichloropyrimidin-5-yl)acetic acid is a valuable and versatile building block for chemical synthesis, particularly in the field of medicinal chemistry. Its dichloropyrimidine core allows for selective functionalization via nucleophilic aromatic substitution, providing access to a wide range of derivatives. While direct experimental data on its physical and spectroscopic properties are limited, a comprehensive understanding of its likely characteristics and reactivity can be established through the analysis of closely related compounds. Its potential as a precursor for the synthesis of DPP-4 inhibitors and antiviral agents underscores its importance for researchers and scientists in drug discovery and development.
References
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- BLDpharm. 933702-89-7 | 2-(4,6-Dichloropyrimidin-5-yl)acetic acid.
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- Sigma-Aldrich. 2-(4,6-dichloropyrimidin-5-yl)acetic acid | 933702-89-7.
- BenchChem. 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde | 16019-33-3.
- Arctom. CAS NO. 933702-89-7 | 2-(4,6-dichloropyrimidin-5-yl)acetic acid.
- 2a biotech. Products - 2-(4,6-DICHLOROPYRIMIDIN-5-YL)ACETIC ACID.
- Perin, N. et al. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
- United States Patent 5,525,724.
- United States Patent 5,744,601. N-(2-amino-4, 6-dichlopyrimidine-5-yl)
- Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I). (2025).
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- MDPI. rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid.
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Substrate
Meisenheimer Complex (Resonance Stabilized)
Product
